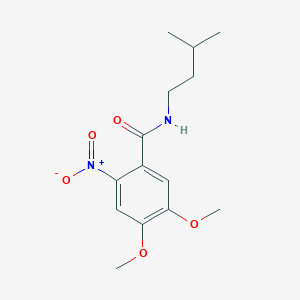

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold, characterized by a carboxamide group attached to a benzene (B151609) ring, is a cornerstone in the field of synthetic chemistry. researchgate.netresearchgate.net Its prevalence stems from the chemical stability of the amide bond and its capacity for diverse functionalization on both the aromatic ring and the nitrogen atom. mdpi.com Benzamide derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, the benzamide moiety is recognized as a privileged structure, capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition at biological targets. researchgate.net The synthetic accessibility of benzamides, often prepared through the coupling of a benzoic acid derivative with an amine, further enhances their appeal to synthetic chemists. rsc.org

Role of Nitro Groups in Modulating Aromatic System Reactivity

The presence of a nitro group (NO₂) profoundly influences the electronic properties and reactivity of an aromatic ring. wikipedia.org As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density. quora.comquora.comlumenlearning.com This deactivation is a consequence of both inductive effects and resonance delocalization of electron density from the ring onto the nitro group. pearson.comyoutube.com Consequently, electrophilic attack on a nitro-substituted benzene ring is significantly slower compared to benzene itself. libretexts.org

Conversely, the electron-deficient nature of the nitroaromatic ring enhances its susceptibility to nucleophilic aromatic substitution (SNAᵣ), particularly when a suitable leaving group is present at the ortho or para position. libretexts.orgmdpi.com The nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.org Furthermore, the nitro group directs incoming electrophiles primarily to the meta position, as the ortho and para positions are more deactivated due to resonance effects. vedantu.comyoutube.com

Overview of Dimethoxy-Substituted Aromatic Systems in Chemical Synthesis

Aromatic systems bearing methoxy (B1213986) (-OCH₃) substituents are common motifs in natural products and synthetic molecules. The methoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. msu.edu This electron-donating nature activates the aromatic ring towards electrophilic aromatic substitution, making it more reactive than benzene. lumenlearning.com The methoxy groups generally direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

In a dimethoxy-substituted system like the 4,5-dimethoxy pattern, the directing effects of both methoxy groups are additive and reinforce substitution at the positions ortho and para to them. The presence of two methoxy groups significantly increases the electron density of the aromatic ring, influencing its reactivity and physical properties. The synthesis of dimethoxy-substituted aromatic compounds often involves the methylation of corresponding dihydroxyaromatics or through nucleophilic aromatic substitution on appropriately activated precursors. nih.govresearchgate.netgoogle.com

Structural Features of 4,5-Dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide and its Research Relevance

The compound this compound integrates the structural features of the aforementioned chemical classes. Its molecular architecture consists of a central benzene ring substituted with two methoxy groups at the 4 and 5 positions, a nitro group at the 2 position, and an N-(3-methylbutyl)carboxamide group at the 1 position.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of research interest. Substituted 2-nitrobenzamides are valuable synthetic intermediates. For instance, the reduction of the nitro group to an amine would yield an anthranilamide derivative, a scaffold present in various biologically active compounds. The specific substitution pattern could be designed to probe structure-activity relationships in medicinal chemistry programs or to serve as a building block in the synthesis of more complex molecules. The synthesis of this compound would likely involve the amidation of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutan-1-amine. chemicalbook.comgoogle.comguidechem.com

Physicochemical Properties of Structurally Related Benzamides

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₅ |

| Molecular Weight | 296.32 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols |

| Melting Point | Dependent on crystalline packing, but likely a defined melting point |

Spectroscopic Data of a Related Compound: 4,5-Dimethoxy-2-nitrobenzyl bromide

| Spectroscopy | Data |

| ¹H NMR | Spectra would show characteristic peaks for methoxy protons (singlets around 3.9-4.0 ppm), aromatic protons (singlets), and the protons of the N-(3-methylbutyl) group (multiplets and doublets in the upfield region). |

| ¹³C NMR | Spectra would display signals for the carbonyl carbon (around 165 ppm), aromatic carbons (in the 110-160 ppm region), methoxy carbons (around 56 ppm), and the carbons of the alkyl chain. |

| IR Spectroscopy | Expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹). |

Note: The spectroscopic data is generalized for a compound with the same core structure. Specific shifts and patterns for this compound would require experimental determination.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-9(2)5-6-15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYSXGLJLDCUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethoxy N 3 Methylbutyl 2 Nitrobenzamide and Its Precursors

Classical Amidation Strategies for Benzamide (B126) Formation

The cornerstone of synthesizing 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide is the formation of an amide bond between a carboxylic acid derivative and an amine.

Coupling Reagents and Reaction Conditions for Amide Bond Formation

The reaction of a carboxylic acid with an amine to form an amide is often facilitated by coupling reagents that activate the carboxylic acid. chemistrysteps.com Common reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comucl.ac.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by the addition of the amine. The choice of solvent is crucial, with dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) being commonly used due to their ability to dissolve the reactants effectively. ucl.ac.uk The reactions are typically carried out at room temperature and can produce good yields, often ranging from 70-90%. chemistrysteps.com

Other coupling reagents that can be employed include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which are known for their efficiency and for minimizing side reactions like racemization. peptide.com

| Coupling Reagent | Common Solvents | Typical Conditions | Byproduct |

| DCC | Dichloromethane, THF | Room Temperature | Dicyclohexylurea (DCU) |

| EDC | Dichloromethane, DMF | Room Temperature | Water-soluble urea (B33335) |

| HATU | DMF, NMP | Room Temperature | Tetramethylurea |

| T3P | Ethyl acetate, THF | 0 °C to Room Temp | Phosphonic acid byproduct |

Precursor Synthesis: 4,5-Dimethoxy-2-nitrobenzoic Acid Derivatives

The synthesis of the target benzamide requires the precursor 4,5-dimethoxy-2-nitrobenzoic acid. This nitroaromatic compound can be prepared through various synthetic routes. chemicalbook.com

A common route to 4,5-dimethoxy-2-nitrobenzoic acid involves the nitration of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), followed by oxidation of the resulting aldehyde. prepchem.com The nitration is typically carried out using concentrated nitric acid. prepchem.com

The subsequent oxidation of 4,5-dimethoxy-2-nitrobenzaldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents. A high-yield method involves the use of sodium chlorite (B76162) and hydrogen peroxide in a mixed solvent system of water and methanol. chemicalbook.comchemicalbook.com This method has been reported to produce the desired acid with a purity of 99.5% and a yield of 93%. chemicalbook.com Other oxidizing agents such as potassium permanganate (B83412) or pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with periodic acid (H5IO6) can also be employed. google.comorganic-chemistry.org

An alternative pathway to 4,5-dimethoxy-2-nitrobenzoic acid starts from 3,4-dimethoxybenzoic acid (veratric acid). nih.gov This precursor can be nitrated to introduce the nitro group at the 2-position. The reaction is typically performed using nitric acid in an ice bath, followed by stirring at a controlled temperature. guidechem.com One method involves using 20% nitric acid and stirring for 30 minutes in an ice bath, followed by continued stirring after removal of the ice bath, yielding the product as a light yellow needle-shaped crystal. guidechem.com Another approach uses nitric acid in water at 60°C for 6 hours. chemicalbook.com

The position of nitration on the aromatic ring is directed by the existing methoxy (B1213986) groups. The activating effect of these groups directs the electrophilic substitution to the available ortho and para positions.

Synthesis of 3-Methylbutylamine and Related Aliphatic Amine Reagents

3-Methylbutylamine, also known as isoamylamine, is the amine component required for the final amidation step. hmdb.ca A common laboratory synthesis of this primary amine involves the reduction of a nitrile. brainly.comchegg.com This process typically starts with an alkyl halide, such as 1-bromo-3-methylbutane. brainly.com The alkyl bromide undergoes a nucleophilic substitution reaction with a cyanide ion to form 3-methylbutyronitrile. brainly.com The resulting nitrile is then reduced to 3-methylbutylamine using a reducing agent like lithium aluminum hydride (LiAlH₄). brainly.com

Modern and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This is particularly relevant for amide bond formation, a reaction frequently used in the pharmaceutical industry. sigmaaldrich.comrsc.org

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov For amide synthesis, this translates to exploring catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk

Catalytic methods for amide bond formation are being actively researched. researchgate.net These include the use of boronic acids as catalysts, which are attractive due to their stability, low cost, and low toxicity. researchgate.net Boron-mediated amidation reactions can be effective for the direct formation of amides from carboxylic acids and amines, often requiring the removal of water. acs.org

Enzymatic approaches also offer a green alternative for amide bond synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for this transformation. nih.gov These enzymatic methods can be performed in green solvents, such as cyclopentyl methyl ether, and often result in high yields and purity without the need for extensive purification steps. nih.gov Other modern approaches include the use of ruthenium catalysts for the dehydrogenative coupling of alcohols and amines, and organocatalytic activation of carboxylic acids. sigmaaldrich.com

| Green Approach | Catalyst/Reagent | Advantages |

| Boronic Acid Catalysis | Boronic acids | Low toxicity, air stable, inexpensive |

| Biocatalysis | Lipases (e.g., CALB) | High specificity, mild conditions, green solvents |

| Dehydrogenative Coupling | Ruthenium catalysts | Atom economical |

| Thioester-mediated | Dithiocarbamates | 1-pot synthesis, avoids traditional coupling reagents |

Mechanochemical Synthesis Techniques for Nitrobenzamides

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful green chemistry tool. davidpublisher.com This solvent-free approach is particularly relevant for the synthesis of nitrobenzamides, offering high efficiency and reduced environmental impact.

The synthesis of N-alkyl nitrobenzamides can be achieved by milling the corresponding nitrobenzoyl chloride with an amine. For example, the mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide is performed by milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a stainless steel jar with steel balls. This method avoids the use of bulk solvents, leading to a more environmentally friendly process with high yields.

In a typical laboratory procedure for a model N-alkyl nitrobenzamide, the following steps would be taken:

The nitrobenzoic acid precursor is first converted to its more reactive acyl chloride, for instance, by using thionyl chloride or oxalyl chloride.

The nitrobenzoyl chloride and the desired amine (in this case, 3-methylbutylamine) are placed in a milling jar, often with a solid grinding auxiliary.

The mixture is then milled at a specific frequency (e.g., 30-50 Hz) for a duration ranging from minutes to hours.

Upon completion, the product is extracted from the milling jar using a minimal amount of solvent and purified.

This technique offers several advantages, including operational simplicity, reduced reaction times, and often, the avoidance of traditional purification methods like column chromatography. chemrxiv.org

Interactive Data Table: Comparison of Mechanochemical vs. Solution-Phase Synthesis

| Feature | Mechanochemical Synthesis | Conventional Solution-Phase Synthesis |

| Solvent Usage | None or minimal | Significant quantities |

| Reaction Time | Often shorter (minutes to hours) | Can be longer (hours to days) |

| Energy Input | Mechanical (milling/grinding) | Thermal (heating/refluxing) |

| Work-up | Simple extraction | Often requires extensive work-up and purification |

| Environmental Impact | Lower E-factor, less waste | Higher E-factor, solvent waste |

Solvent-Free and Environmentally Conscious Methodologies

Beyond mechanochemistry, other solvent-free methods contribute to the green synthesis of benzamides. One notable approach involves the direct heating of a mixture of a carboxylic acid and urea, using boric acid as a catalyst. researchgate.net This method is efficient for producing primary amides from various benzoic acids, including nitro-substituted ones. researchgate.net Urea serves as a source of ammonia (B1221849) in situ. While this specific method yields a primary amide (N-H2), it highlights a solvent-less strategy that could potentially be adapted for N-substituted amides by using N-alkylureas or alternative reaction pathways.

Key characteristics of this method include:

Simplicity: The reactants are simply mixed and heated. researchgate.net

Efficiency: The reaction proceeds quickly at high temperatures (e.g., 160–180°C). researchgate.net

Green Aspects: It avoids hazardous solvents and lengthy reaction times. researchgate.net

Another environmentally conscious approach is the direct amidation of carboxylic acids and amines using coupling agents under solvent-free conditions, which can also be facilitated by ball milling. This reduces the environmental factor (E-factor) by 80-90% compared to traditional methods.

Catalytic Approaches in Benzamide Synthesis

Catalytic methods for direct amide bond formation from carboxylic acids and amines are highly sought after as they circumvent the need for stoichiometric activating agents, thus minimizing waste. The only byproduct in such reactions is water. catalyticamidation.info

Several catalytic systems have been developed for benzamide synthesis:

Boron-Based Catalysts: Boronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids. catalyticamidation.info The mechanism is thought to involve the activation of the carboxylic acid through the formation of an acyloxyboronate intermediate or via the concerted action of multiple boron atoms. catalyticamidation.info These reactions can often be performed at ambient temperatures. catalyticamidation.info

Metal-Based Catalysts: Various metal catalysts are effective for amidation. Niobium(V) oxide (Nb2O5) has been identified as a highly active and reusable heterogeneous Lewis acid catalyst for the direct amidation of a wide range of carboxylic acids and amines. researchgate.net Other systems, like those based on rhodium, can catalyze the addition of benzamide C-H bonds to imines, showcasing the versatility of metal catalysis in forming C-N bonds. Indenyl-derived Rh(III) catalysts have also been used for C(sp3)-H amidation. chemrxiv.org

Iron Catalysis: Inexpensive and abundant iron complexes can catalyze amide formation using nitroarenes as the nitrogen source under mild, neutral conditions. researchgate.net This approach avoids strong oxidants or reductants and tolerates a wide array of functional groups. researchgate.net

Interactive Data Table: Overview of Catalytic Systems for Amidation

| Catalyst Type | Example(s) | Key Features |

| Boron-Based | Phenylboronic acid | Mild reaction conditions, often at room temperature. |

| Heterogeneous Lewis Acid | Niobium(V) oxide (Nb2O5) | Reusable, applicable to a wide substrate scope. researchgate.net |

| Homogeneous Metal Complex | Indenyl-Rhodium(III) | Can catalyze challenging C-H amidation reactions. chemrxiv.org |

| Abundant Metal Catalyst | Iron Complexes | Uses readily available nitroarenes as nitrogen source. researchgate.net |

Regioselective and Chemoselective Synthetic Considerations

The synthesis of a multi-functionalized molecule like this compound requires precise control over the placement of substituents on the aromatic ring and the selective transformation of functional groups.

Control of Substitution Patterns on the Aromatic Ring

The substitution pattern of the target molecule is defined by the precursor, 4,5-dimethoxy-2-nitrobenzoic acid. The synthesis of this key intermediate relies on the principles of electrophilic aromatic substitution, where the directing effects of existing substituents guide the position of incoming groups.

The common starting material for this precursor is 3,4-dimethoxybenzoic acid (veratric acid). nih.gov The two methoxy groups are ortho, para-directing and activating. Nitration of veratric acid using nitric acid leads to the introduction of a nitro group. The position of nitration is governed by the combined directing effects of the methoxy and carboxylic acid groups. The carboxylic acid group is a meta-director and a deactivator. The powerful activating and ortho, para-directing nature of the methoxy groups dominates, leading to nitration at a position ortho to one of the methoxy groups. This regioselectivity results in the formation of 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.comguidechem.com

An alternative synthesis route involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. chemicalbook.com In this method, the substitution pattern is already established in the aldehyde precursor, and a selective oxidation transforms the aldehyde group into a carboxylic acid without altering the other functional groups on the ring. This can be achieved using reagents like sodium chlorite and hydrogen peroxide. chemicalbook.com

Selective Functional Group Transformations in Multi-functionalized Substrates

Once the fully substituted aromatic core is assembled, subsequent reactions must be chemoselective, targeting one functional group without affecting others. The this compound molecule contains methoxy groups, a nitro group, and an amide linkage, each with distinct reactivities.

Nitro Group Reduction: The nitro group is susceptible to reduction to an amine. A wide variety of reagents can achieve this transformation, and the choice of reagent can be crucial for preserving other functional groups. organic-chemistry.org For example, catalytic hydrogenation (e.g., with Pd/C) or metal/acid combinations (e.g., Sn/HCl) are common methods. youtube.com The development of chemoselective methods allows for the reduction of the nitro group in the presence of other reducible functionalities. davidpublisher.com

Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. Any subsequent reactions should ideally be performed under neutral or mild conditions to prevent cleavage of the N-(3-methylbutyl)amide group.

Methoxy Group Stability: The methoxy groups are relatively inert ether linkages. However, they can be cleaved under harsh acidic conditions (e.g., using HBr or BBr3) to form phenols. A patent describes the selective cleavage of one methoxy group in 4,5-dimethoxy-2-nitrobenzoic acid to 5-hydroxy-4-methoxy-2-nitrobenzoic acid using a base. google.com

Aromatic Ring Reactivity: The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. Conversely, if the nitro group were reduced to an amine, the resulting amino group would be a strong activator, directing further substitutions to the ortho and para positions.

Controlling the reactivity of these groups is essential for any further synthetic modifications of the target compound.

Chemical Reactivity and Transformation of 4,5 Dimethoxy N 3 Methylbutyl 2 Nitrobenzamide

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a range of chemical reactions. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution while making it susceptible to nucleophilic attack. However, the most significant and widely utilized reactivity of the nitro group in aromatic compounds is its reduction to an amino group, which opens up a vast array of synthetic possibilities.

Reduction Reactions to Amino-Benzamide Derivatives

The reduction of the nitro group in 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide to the corresponding 2-amino-4,5-dimethoxy-N-(3-methylbutyl)-benzamide is a pivotal transformation. This conversion can be achieved through several methods, each with its own set of advantages and specificities. The resulting amino-benzamide is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. The general transformation is depicted below:

Figure 1. General scheme for the reduction of this compound to its amino-benzamide derivative.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The choice of catalyst is crucial as it can influence the reaction conditions and the selectivity of the reduction, especially in molecules with multiple reducible functional groups.

Commonly used catalysts for the hydrogenation of aromatic nitro compounds include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com For the reduction of this compound, these catalysts are expected to be highly effective. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures. mdpi.com The presence of other functional groups, such as the amide and methoxy (B1213986) groups, are generally stable under these conditions.

The selectivity of the hydrogenation process is dependent on the availability of hydrogen on the catalyst surface. google.comgoogle.com In some cases, the addition of catalytic amounts of other compounds, such as vanadium compounds, can prevent the accumulation of hydroxylamine intermediates and lead to purer products. google.comgoogle.com

Table 1: Common Catalysts for Nitroarene Hydrogenation and Their General Characteristics

| Catalyst | Typical Reaction Conditions | Selectivity and Remarks |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Room temperature to 80°C, Solvents: Ethanol, Methanol, Ethyl Acetate | Highly active and widely used. Can sometimes cause dehalogenation in substrates containing halogens. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room temperature, Solvents: Ethanol, Acetic Acid | Very effective for a wide range of reductions. |

| Raney Nickel | H₂ (1-100 atm), Room temperature to 100°C, Solvents: Ethanol | A cost-effective catalyst, often used in industrial processes. Can be used when dehalogenation is a concern. commonorganicchemistry.com |

Hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst offers an alternative to using gaseous hydrogen for the reduction of nitroarenes. niscpr.res.innih.govtandfonline.comresearchgate.net This method is often preferred for its operational simplicity. The most commonly used catalyst for this reaction is palladium on carbon (Pd/C), although Raney nickel can also be employed. niscpr.res.innih.gov The reaction is typically carried out by refluxing the nitro compound with hydrazine hydrate in a solvent like ethanol.

This method has been shown to be efficient for the reduction of a variety of aromatic nitro compounds, achieving moderate to high yields. niscpr.res.in Functional groups such as chloro, bromo, and amide groups are generally unaffected under these conditions. niscpr.res.in The reaction is believed to proceed through the in-situ generation of diimide (N₂H₂), which is the active reducing agent.

Table 2: Representative Conditions for Hydrazine-Mediated Nitroarene Reduction

| Reagents | Catalyst | Typical Solvent | General Reaction Temperature |

|---|---|---|---|

| Hydrazine Hydrate | Pd/C or Raney Nickel | Ethanol or Methanol | Reflux |

Transfer hydrogenation is another convenient method for the reduction of nitro compounds that avoids the use of high-pressure hydrogen gas. nih.gov In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. Palladium on carbon is a frequently used catalyst for these reactions. frontiersin.org

The reaction conditions for transfer hydrogenation are generally mild, and the method is tolerant of various functional groups. For instance, the reduction of nitroarenes using formic acid as the hydrogen source in the presence of a catalyst has been shown to be effective. frontiersin.org

Table 3: Common Systems for Transfer Hydrogenation of Nitroarenes

| Hydrogen Donor | Catalyst | Typical Solvent | General Reaction Conditions |

|---|---|---|---|

| Formic Acid (HCOOH) | Pd/C, Co-Zn/N-C | THF, Dioxane | Room temperature to 100°C frontiersin.org |

| Ammonium Formate (HCOONH₄) | Pd/C | Methanol | Reflux |

| Cyclohexene | Pd/C | Ethanol | Reflux |

Potential for Nitration Reactions and Dinitrobenzamide Formation

Further nitration of this compound would involve an electrophilic aromatic substitution reaction. The regiochemical outcome of such a reaction is determined by the directing effects of the substituents already present on the benzene ring.

The two methoxy groups at positions 4 and 5 are strongly activating and ortho-, para-directing. The nitro group at position 2 is strongly deactivating and a meta-director. The N-(3-methylbutyl)benzamide group at position 1 is also deactivating and a meta-director. Considering the positions of these groups, the potential sites for the introduction of a second nitro group are positions 3 and 6.

Photochemical Transformations of Nitroaromatic Moieties

Nitroaromatic compounds are known to undergo a variety of photochemical transformations upon exposure to ultraviolet or visible light. kaust.edu.saacs.orgresearchgate.netrsc.org These reactions are initiated by the excitation of the nitro compound to a singlet excited state, which can then undergo intersystem crossing to a triplet excited state. kaust.edu.saresearchgate.net

The photochemical reactions of nitroaromatic compounds can include photoreduction, intramolecular hydrogen abstraction, and rearrangement. researchgate.net For this compound, potential photochemical pathways could involve the abstraction of a hydrogen atom from the N-alkyl side chain by the excited nitro group, leading to the formation of a biradical intermediate. This intermediate could then undergo further reactions to form cyclic products.

Another possible photochemical reaction is the nitro-nitrite rearrangement, where the excited nitro group rearranges to a nitrite group, which can then lead to the formation of phenolic products upon hydrolysis. Additionally, some nitroaromatic compounds have been shown to undergo photodissociation to release nitric oxide (NO). kaust.edu.sarsc.orgacs.org The specific photochemical behavior of this compound would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactants. kaust.edu.sa

Reactivity of the Amide Bond

The amide bond is a cornerstone of the molecule's structure and exhibits characteristic reactivity, particularly towards hydrolysis and as a participant in non-covalent interactions.

The amide linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding 4,5-dimethoxy-2-nitrobenzoic acid and 3-methylbutylamine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, results in the cleavage of the amide bond. The presence of electron-donating methoxy groups on the aromatic ring may slightly modulate the reaction rate.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. The expulsion of the amine as an anion (a poor leaving group) is typically the rate-determining step and is facilitated by protonation from the solvent. This pathway is generally irreversible as the final step involves an acid-base reaction between the carboxylic acid and the base.

Table 1: Expected Products of Amide Hydrolysis

| Starting Material | Reagents | Expected Products |

|---|---|---|

| This compound | H₃O⁺, Δ | 4,5-dimethoxy-2-nitrobenzoic acid, 3-methylbutylammonium |

While the amide nitrogen possesses a lone pair of electrons, its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Consequently, N-alkylation and N-acylation reactions are generally challenging and require specific conditions.

N-Alkylation: Direct alkylation of the amide nitrogen is typically difficult. However, it can sometimes be achieved using highly reactive alkylating agents under basic conditions that deprotonate the amide N-H.

N-Acylation: Similar to alkylation, acylation of the amide nitrogen is not a facile process. Strong acylating agents and appropriate catalysts would be necessary to drive this transformation.

The amide functional group is a key player in directing non-covalent interactions, which can lead to the formation of ordered supramolecular structures. nih.gov The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. nih.gov This dual functionality allows molecules of this compound to self-assemble into chains or more complex networks through intermolecular hydrogen bonding. researchgate.netnih.gov The specific geometry and strength of these interactions will influence the packing of the molecules in the solid state.

Reactivity of the Dimethoxy Groups

The two methoxy groups on the aromatic ring are susceptible to cleavage and also strongly influence the regioselectivity of electrophilic aromatic substitution reactions.

The methyl ethers of the dimethoxy groups can be cleaved to form the corresponding di-phenolic compound, 4,5-dihydroxy-N-(3-methylbutyl)-2-nitrobenzamide. This transformation is typically achieved using strong reagents that can effect the cleavage of the aryl-O-CH₃ bond.

Common reagents for demethylation include:

Strong Protic Acids: Concentrated hydrobromic acid (HBr) is often used for this purpose.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers, even under mild conditions.

Table 2: Expected Products of Demethylation

| Starting Material | Reagents | Expected Product |

|---|---|---|

| This compound | Excess BBr₃ | 4,5-dihydroxy-N-(3-methylbutyl)-2-nitrobenzamide |

The benzene ring of this compound is substituted with two activating methoxy groups, a deactivating nitro group, and a deactivating amide group. The methoxy groups are strong activating groups and are ortho-, para- directors. masterorganicchemistry.com The nitro and amide groups are deactivating. The directing effects of these substituents will determine the position of any further electrophilic attack on the aromatic ring.

The two available positions on the aromatic ring are C-3 and C-6.

The position C-6 is ortho to one methoxy group and meta to the other. It is also ortho to the nitro group and meta to the amide group.

The position C-3 is ortho to one methoxy group and meta to the other. It is ortho to the amide group and meta to the nitro group.

The powerful activating and ortho-, para- directing effect of the methoxy groups will be the dominant influence. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions ortho or para to them. Given that the para position to the C-4 methoxy group is occupied, and the para position to the C-5 methoxy group is also occupied, the substitution will be directed to the available ortho positions. Both C-3 and C-6 are ortho to a methoxy group. Steric hindrance from the adjacent amide group at C-1 might disfavor substitution at C-6. Therefore, electrophilic substitution is predicted to preferentially occur at the C-3 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Major Product |

|---|---|

| Br₂ / FeBr₃ | 3-bromo-4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide |

| HNO₃ / H₂SO₄ | 3,6-dinitro-4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide (further nitration is possible) |

Derivatization and Chemical Structure Reactivity/property Relationship Csrpr Studies of 4,5 Dimethoxy N 3 Methylbutyl 2 Nitrobenzamide

Systematic Modifications of the N-Alkyl Chain

The N-(3-methylbutyl) group, also known as an isoamyl or isopentyl group, is a key feature of the molecule, influencing its solubility, lipophilicity, and steric profile.

The length and branching of the N-alkyl chain can significantly modulate the physicochemical properties of benzamides. Generally, increasing the length of a straight-chain alkyl group enhances the lipophilicity of the molecule. This, in turn, affects its solubility in various solvents and its potential to interact with hydrophobic environments.

In a series of related N-alkyl nitrobenzamides, variations in the alkyl chain length have been shown to influence their biological activity, a property intrinsically linked to their chemical characteristics. While an exhaustive study on 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide is not available, research on other N-alkyl-nitroaromatic compounds suggests that a systematic variation of the alkyl chain would likely lead to predictable changes in properties such as melting point, boiling point, and chromatographic retention times.

Branching in the alkyl chain, as seen in the 3-methylbutyl group, tends to lower the melting point compared to its straight-chain isomer (n-pentyl). This is often attributed to a disruption in crystal lattice packing. Furthermore, the steric bulk of the branched chain can influence the conformation of the amide bond and potentially hinder intermolecular interactions.

Table 1: Predicted Physicochemical Properties of N-Alkyl Chain Analogs

| Alkyl Group | Molecular Formula | Predicted LogP | Predicted Boiling Point (°C) | Comments |

|---|---|---|---|---|

| n-Propyl | C13H18N2O5 | 2.8 | 450.5 ± 45.0 | Shorter, less lipophilic chain. |

| n-Butyl | C14H20N2O5 | 3.3 | 464.8 ± 45.0 | Increased lipophilicity. |

| 3-Methylbutyl | C15H22N2O5 | 3.7 | 471.2 ± 45.0 | Branched chain, potentially lower melting point. |

| n-Pentyl | C15H22N2O5 | 3.8 | 479.1 ± 45.0 | Straight-chain isomer of 3-methylbutyl. |

| n-Hexyl | C16H24N2O5 | 4.3 | 492.7 ± 45.0 | Further increased lipophilicity. |

Note: The data in this table is predictive and based on computational models for analogous structures, intended to illustrate the expected trends.

Introducing functional groups into the N-alkyl chain opens up avenues for creating derivatives with significantly different chemical properties. For instance, the incorporation of a hydroxyl (-OH) or an amino (-NH2) group would increase the polarity and hydrophilicity of the molecule, likely increasing its water solubility and altering its hydrogen bonding capabilities.

Furthermore, the introduction of a reactive functional group, such as a terminal alkyne or azide, would allow for the conjugation of the molecule to other chemical entities through "click chemistry" reactions. This would be a valuable strategy for developing chemical probes or for attaching the molecule to a larger scaffold.

Substituent Effects on the Aromatic Ring

The aromatic ring of this compound is adorned with two methoxy (B1213986) groups and a nitro group, which profoundly influence the electronic and steric properties of the molecule.

The two methoxy groups at the 4- and 5-positions are electron-donating groups, which increase the electron density of the aromatic ring. This has a significant impact on the reactivity of the ring towards electrophilic substitution, though the steric hindrance from the adjacent substituents must also be considered.

Removal or Replacement: The complete removal of one or both methoxy groups would decrease the electron-donating character of the ring system, making it less reactive towards electrophiles. Replacing the methoxy groups with other substituents, such as halogens (e.g., -F, -Cl) or a trifluoromethyl group (-CF3), would introduce electron-withdrawing effects, thereby decreasing the electron density of the ring.

Hydroxylation: Demethylation of one or both methoxy groups to yield hydroxyl groups would introduce acidic protons and the capacity for hydrogen bond donation. This would dramatically alter the solubility and intermolecular interactions of the molecule. A patent describing the preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid from 3,4-dimethoxy-2-nitrobenzoic acid highlights the feasibility of selective deprotection under certain conditions.

Table 2: Predicted pKa and Electron Density of Aromatic Ring Analogs

| Aromatic Substitution | Predicted pKa (Amide N-H) | Relative Electron Density of Ring | Comments |

|---|---|---|---|

| 4,5-Dimethoxy | ~17 | High | Electron-donating methoxy groups. |

| 4-Hydroxy-5-methoxy | ~16 | High | Introduction of an acidic proton. |

| 4,5-Dihydroxy | ~15 | High | Increased hydrogen bonding potential. |

| Unsubstituted | ~17.5 | Medium | Baseline for comparison. |

| 4,5-Dichloro | ~16.5 | Low | Electron-withdrawing chloro groups. |

Note: The data in this table is predictive and based on computational models for analogous structures, intended to illustrate the expected trends.

The nitro group at the 2-position is a strong electron-withdrawing group and exerts a significant steric effect. Its position ortho to the amide linkage influences the conformation of the molecule.

Positional Isomers: Moving the nitro group to a different position on the aromatic ring would have a profound impact on the molecule's electronic and steric properties. For example, a nitro group at the 3- or 4-position would still be electron-withdrawing but would have a different steric influence on the adjacent substituents and the amide bond. Studies on other nitrobenzamides have shown that the position of the nitro group is a critical determinant of their biological activity.

Amide Linkage Modifications

The amide bond is a robust and planar functional group that is central to the structure of this compound. Modifications to this linkage can alter the molecule's stability, conformation, and hydrogen bonding capabilities.

One common modification is the N-methylation of the amide nitrogen. This would remove the hydrogen bond donor capability of the amide and introduce a different steric profile around the amide bond.

Another potential modification is the replacement of the amide bond with a bioisostere, such as a thioamide, an ester, or a reversed amide. Each of these changes would result in a molecule with a different three-dimensional shape, electronic distribution, and susceptibility to hydrolysis. Structure-property relationship studies on N-acylsulfonamides and their bioisosteres have demonstrated that such replacements can be a viable strategy for modulating physicochemical properties.

The synthesis of the parent compound would likely involve the coupling of 4,5-dimethoxy-2-nitrobenzoic acid with 3-methylbutan-1-amine. This synthetic route provides a convenient point for introducing modifications to the amide linkage by using different coupling reagents or by employing alternative amine building blocks.

Isosteric Replacements of the Amide Bond (e.g., Thioamide, Urea)

The amide bond is a critical functional group that governs many of a molecule's properties, including its conformation, hydrogen bonding capability, and metabolic stability. nih.govdrughunter.com Bioisosteric replacement of the amide in this compound with groups like thioamides or ureas could significantly alter its chemical and physical characteristics. nih.gov

Thioamide Derivatives: Replacing the carbonyl oxygen of the amide with sulfur to form a thioamide is a common isosteric substitution. hyphadiscovery.com This modification introduces significant changes to the electronic and steric properties of the linker. The carbon-sulfur double bond is longer and the sulfur atom is a weaker hydrogen bond acceptor compared to the carbonyl oxygen. hyphadiscovery.com Conversely, the thioamide N-H becomes a stronger hydrogen bond donor due to increased C-N bond rotation and altered electronic distribution.

Urea (B33335) Derivatives: A urea moiety can be considered a replacement where the aromatic ring is linked to the N-(3-methylbutyl) group via an -NH-CO-NH- bridge instead of the original -CO-NH- amide bond. Urea derivatives are capable of forming multiple stable hydrogen bonds with target proteins and can influence a compound's conformational preferences. nih.gov The introduction of an additional hydrogen bond donor could fundamentally change the interaction profile of the molecule.

The following table outlines the predicted changes in key chemical properties upon isosteric replacement of the amide bond in the parent compound.

| Derivative Type | Structure Snippet | Predicted H-Bond Donor Strength | Predicted H-Bond Acceptor Strength | Predicted Rotational Barrier (C-N) |

| Amide (Parent) | -CO-NH- | Standard | Strong | High |

| Thioamide | -CS-NH- | Increased | Decreased | Lowered |

| Urea | -NH-CO-NH- | Increased (2 donors) | Standard | Moderate |

Structural Rigidification or Flexibilization of the Amide Linker

The conformation of a molecule is crucial for its reactivity and interactions. libretexts.org The N-(3-methylbutyl) group in the parent compound provides considerable conformational flexibility. Modifying this linker to either restrict or increase its rotational freedom can systematically probe the conformational requirements for specific chemical properties.

Structural Rigidification: Rigidification can be achieved by incorporating the amide linker into a cyclic system. For instance, creating a lactam structure by cyclizing the N-alkyl chain back onto the aromatic ring or an adjacent position would severely restrict conformational freedom. Another strategy involves introducing double bonds or incorporating the N-alkyl chain into a more rigid ring system like a piperidine (B6355638) or cyclohexane, which would limit the available conformations to well-defined chair or boat forms. nih.gov Such modifications can lock the molecule into a more "bioactive" conformation, potentially enhancing its affinity for a target, but can also introduce strain.

Structural Flexibilization: Conversely, increasing the flexibility of the linker could be explored. While the current 3-methylbutyl group is already quite flexible, introducing heteroatoms like oxygen into the chain (e.g., replacing a methylene (B1212753) group with an ether linkage) could alter bond angles and rotational barriers, leading to a different ensemble of accessible conformations. Lengthening the alkyl chain could also increase the molecule's ability to adopt a wider range of spatial arrangements.

Correlation between Structural Modifications and Chemical Reactivity Profiles

The structural changes described above would be expected to have a direct and predictable impact on the chemical reactivity of the molecule. The electronic environment of the nitroaromatic ring and the steric and electronic nature of the amide bond are key determinants of the compound's reactivity.

The introduction of a thioamide , for example, would likely alter the molecule's susceptibility to hydrolysis. The weaker C=S bond compared to the C=O bond might change the kinetics and mechanism of cleavage under acidic or basic conditions. hyphadiscovery.com Furthermore, the electron-donating or -withdrawing nature of the isosteric replacement can influence the reactivity of the aromatic ring.

Structural rigidification can have profound effects on reactivity by altering the proximity of functional groups. nih.gov Forcing the amide N-H into a specific orientation relative to the ortho-nitro group could facilitate or inhibit intramolecular hydrogen bonding, which in turn affects the acidity of the N-H proton and the electron density of the nitro group. A conformationally locked derivative might exhibit enhanced reactivity in reactions where a specific geometry is required for the transition state.

The table below summarizes the hypothetical correlation between specific structural modifications and their likely impact on the chemical reactivity profile of this compound.

| Structural Modification | Key Structural Change | Predicted Impact on Reactivity Profile |

| Thioamide Isostere | C=O replaced with C=S | Altered susceptibility to hydrolysis; modified electronic character of the amide. |

| Urea Isostere | Amide replaced with urea linkage | Increased hydrogen bonding potential; potential for different intramolecular interactions affecting ring electronics. |

| Cyclic Lactam Formation | Rigidification of the amide linker | Restricted conformation may lead to enhanced or diminished reactivity depending on transition state geometry requirements. |

| Ether Linkage in N-Alkyl Chain | Flexibilization of the side chain | Increased conformational sampling; may alter solubility and interactions with polar reagents or solvents. |

| Ortho-Nitro Group Reduction | -NO2 converted to -NH2 | Significant change in electronic properties of the aromatic ring; introduction of a basic center, enabling new reactions like diazotization. |

Applications of 4,5 Dimethoxy N 3 Methylbutyl 2 Nitrobenzamide in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

The strategic placement of the nitro, methoxy (B1213986), and N-alkyl amide groups on the benzamide (B126) core renders this compound a potent intermediate for the synthesis of a variety of more complex molecules. Its utility stems from the predictable and high-yielding transformations that its functional groups can undergo.

A primary application of 2-nitrobenzamide (B184338) scaffolds is their role as precursors to the corresponding 2-aminobenzamide (B116534) derivatives. The aromatic nitro group is readily susceptible to chemical reduction under various conditions, such as catalytic hydrogenation (e.g., using palladium on carbon) or treatment with reducing agents like tin(II) chloride or sodium dithionite. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring.

The resulting compound, 4,5-dimethoxy-N-(3-methylbutyl)-2-aminobenzamide, is a key diamino-analogous building block. This derivative contains two nucleophilic centers—the newly formed aniline (B41778) amine and the existing amide nitrogen—positioned ortho to each other, which is a crucial arrangement for subsequent cyclization reactions.

Fused heterocyclic systems are foundational structures in medicinal chemistry and materials science. drugbank.com The 2-aminobenzamide derivative obtained from the reduction of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide is an ideal starting point for synthesizing such systems. acdlabs.com The ortho-disposed amino and amide functionalities can participate in intramolecular cyclization or condensation reactions with various electrophiles to construct fused rings.

For example, reaction with phosgene, aldehydes, ketones, or carboxylic acid derivatives can lead to the formation of important heterocyclic cores such as:

Quinazolinones: Reaction with an aldehyde or a carboxylic acid equivalent can initiate a cyclization-condensation cascade to form a fused pyrimidinone ring.

Benzodiazepines: Condensation with appropriate precursors can lead to the formation of seven-membered rings fused to the benzene (B151609) core.

The methoxy and N-isoamyl substituents on the benzamide scaffold provide steric bulk and electronic influence, allowing for fine-tuning of the solubility, reactivity, and ultimately the biological or material properties of the final heterocyclic product.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govmdpi.com While this compound itself may not be a direct starting material for common MCRs, its derivatives are.

The corresponding 2-aminobenzoic acid (obtained via reduction of the nitro group followed by hydrolysis of the amide) or the 2-aminobenzamide derivative can serve as key inputs for powerful MCRs like the Ugi or Biginelli reactions. nih.govmdpi.com For instance, the 2-aminobenzamide derivative could act as the amine component in an Ugi four-component reaction, enabling the rapid assembly of complex, peptide-like molecules with significant structural diversity. This approach is valued in drug discovery for its ability to generate large libraries of compounds for screening. nih.gov

Table 1: Synthetic Potential of this compound An interactive data table is available below:

| Precursor Compound | Reaction Type | Key Reagents | Resulting Derivative | Application |

|---|---|---|---|---|

| This compound | Nitro Group Reduction | H₂, Pd/C or SnCl₂ | 4,5-Dimethoxy-N-(3-methylbutyl)-2-aminobenzamide | Precursor for heterocycles |

| 4,5-Dimethoxy-N-(3-methylbutyl)-2-aminobenzamide | Intramolecular Cyclization | Aldehydes, Ketones, Phosgene | Fused Heterocycles (e.g., Quinazolinones) | Scaffolds for medicinal chemistry |

Integration into Functional Materials

The unique electronic and photochemical properties endowed by the ortho-nitrobenzyl moiety allow for the integration of this compound into various functional materials.

The ortho-nitrobenzyl group is one of the most well-established and widely used photolabile protecting groups, often referred to as a "photocage". wikipedia.orgresearchgate.net Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group can abstract a hydrogen atom from the benzylic position, initiating a rearrangement that leads to cleavage of the benzylic-heteroatom bond. wikipedia.orgnih.gov In the case of an amide, this would result in the cleavage of the C-N bond, releasing the amine and forming a 2-nitrosobenzaldehyde derivative. researchgate.net

This photochemical property allows this compound to be used as a "caged" precursor. For instance, if the N-(3-methylbutyl)amine portion were a biologically active molecule or a catalytic species, its function could be spatially and temporally controlled by light. nih.gov This principle is fundamental to applications in:

Drug Delivery: A therapeutic agent could be rendered inactive by attachment to the 4,5-dimethoxy-2-nitrobenzyl scaffold and released at a specific site in the body by targeted light exposure.

Photoresists and Lithography: The light-induced cleavage can alter the solubility of a material, a key principle in creating patterns on surfaces for microelectronics fabrication. wikipedia.org

Optochemical Biology: Controlling cellular processes with high spatiotemporal resolution by releasing signaling molecules or enzymes on demand with a pulse of light. nih.gov

The 4,5-dimethoxy substituents on the aromatic ring are known to fine-tune the photochemical properties, often increasing the quantum yield and shifting the absorption wavelength to a more desirable range. researchgate.net

The distinct functional groups within this compound provide handles for its incorporation into larger macromolecular systems.

Polymer Synthesis: If functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), the molecule could be incorporated as a monomer into a polymer backbone. The presence of the photolabile nitrobenzamide unit would create a photodegradable polymer. Such materials are of great interest for applications like temporary medical implants, environmentally friendly plastics, and controlled-release systems where the degradation of the material can be triggered by light.

Self-Assembling Systems: The amide functional group is a powerful driver of self-assembly through hydrogen bonding. In concert with π-π stacking interactions from the aromatic ring and dipole-dipole interactions involving the polar nitro and methoxy groups, this molecule could serve as a building block for supramolecular structures like gels, liquid crystals, or nanofibers. The specific arrangement of these non-covalent interactions would dictate the morphology and properties of the resulting self-assembled material. The N-isoamyl group provides a flexible, hydrophobic component that can further influence packing and solubility.

Table 2: Functional Material Applications An interactive data table is available below:

| Functional Group(s) | Property | Application Area | Mechanism of Action |

|---|---|---|---|

| ortho-Nitrobenzyl Amide | Photolability wikipedia.orgresearchgate.net | Photoswitchable Materials, Drug Delivery | UV light-induced cleavage of the C-N amide bond, releasing the amine component. nih.gov |

| Amide (N-H) | Hydrogen Bonding | Self-Assembling Systems, Polymers | Forms directional, non-covalent bonds that drive the formation of ordered supramolecular structures. |

| Aromatic Ring | π-π Stacking | Self-Assembling Systems | Non-covalent interaction between aromatic rings that contributes to molecular packing and stability. |

Lack of Publicly Available Research Hinders Application Analysis of this compound

Despite a thorough search of scientific literature and chemical databases, there is a notable absence of published research on the specific applications of the chemical compound this compound in the fields of organic synthesis and materials science. Consequently, a detailed analysis of its role in methodology development, including its use as a substrate for novel reactions or as a ligand or catalyst precursor, cannot be provided at this time.

Scientific advancement relies on the dissemination of research findings. The current lack of available data for this compound means that its potential contributions to organic chemistry and materials science remain unexplored and undocumented in the public domain.

While information exists for structurally related nitrobenzamides and their utility in various chemical transformations, a direct extrapolation of these properties to the specified compound would be speculative and scientifically unsound. The unique combination of the dimethoxy, N-(3-methylbutyl), and nitro substituents on the benzamide scaffold would impart specific electronic and steric properties that would need to be experimentally investigated to determine its reactivity and potential applications.

Further research and publication in peer-reviewed journals are necessary to elucidate the chemical behavior of this compound and to ascertain its value in the development of new synthetic methodologies or materials. Without such studies, any discussion on its specific applications would be without a factual basis.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide as a single enantiomer is a key area for future research. The development of stereoselective synthetic routes would be crucial for investigating its chiroptical properties and its potential applications in asymmetric synthesis.

One potential approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the amidation reaction. Alternatively, a kinetic resolution of a racemic mixture of 3-methylbutylamine could be employed prior to its coupling with 4,5-dimethoxy-2-nitrobenzoyl chloride. More advanced methods could explore the use of chiral catalysts, such as chiral phosphines or N-heterocyclic carbenes, to promote the enantioselective formation of the amide bond.

A hypothetical stereoselective synthesis could proceed as follows:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4,5-dimethoxy-2-nitrobenzoic acid | Oxalyl chloride, DMF (cat.), DCM | 4,5-dimethoxy-2-nitrobenzoyl chloride |

| 2 | (S)-3-methylbutylamine | 4,5-dimethoxy-2-nitrobenzoyl chloride, Chiral Base (e.g., a chiral amine), Et3N, DCM | (S)-4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide |

Advanced Spectroscopic Characterization in Complex Chemical Environments

A thorough spectroscopic characterization of this compound is fundamental to understanding its electronic and structural properties. While standard techniques like NMR and IR spectroscopy would provide basic structural information, advanced methods could offer deeper insights, particularly in complex environments.

Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons, methoxy (B1213986) groups, the N-H proton, and the protons of the 3-methylbutyl group. The chirality of the side chain may lead to diastereotopic protons, resulting in more complex splitting patterns. |

| ¹³C NMR | Resonances for the aromatic carbons, methoxy carbons, the amide carbonyl carbon, and the carbons of the 3-methylbutyl group. |

| IR | Characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), the C=O bond of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively). nih.gov |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Advanced techniques such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals. Furthermore, studying the compound's spectroscopic behavior in different solvent environments or in the presence of other molecules could reveal information about intermolecular interactions. For instance, changes in the chemical shifts of the amide proton could indicate hydrogen bonding interactions.

In-Depth Mechanistic Studies of its Chemical Transformations

The presence of both a nitro group and an amide functionality suggests that this compound could undergo a variety of chemical transformations. In-depth mechanistic studies of these reactions would be crucial for controlling the synthesis of new derivatives.

One key transformation would be the reduction of the nitro group to an amine. This could be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants (e.g., SnCl₂, Fe/HCl). Mechanistic studies could involve the use of isotopic labeling to track the fate of the atoms during the reaction and computational studies to model the reaction pathway.

The amide bond itself can be susceptible to hydrolysis under acidic or basic conditions. A detailed kinetic analysis of the hydrolysis reaction could provide insights into the stability of the compound and the factors that influence the reaction rate.

Exploration of its Role in Bio-inspired Chemical Processes (excluding biological activity)

The structure of this compound contains elements that could be of interest in bio-inspired chemistry. The substituted benzamide (B126) core is a common motif in many biologically relevant molecules.

One area of exploration could be its use as a ligand for metal ions. The oxygen atoms of the methoxy groups and the amide carbonyl, as well as the nitrogen of the amide, could potentially coordinate to a metal center. The resulting metal complexes could be investigated for their catalytic activity in bio-inspired oxidation or reduction reactions. The chiral side chain could also impart stereoselectivity to such catalytic processes.

Furthermore, the aromatic ring could participate in non-covalent interactions, such as π-π stacking, with other aromatic systems. This property could be exploited in the design of self-assembling systems or molecular recognition platforms.

Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry offers a powerful tool for designing derivatives of this compound with specific, tunable chemical properties. Methods such as Density Functional Theory (DFT) can be used to predict how modifications to the molecular structure will affect its electronic properties, reactivity, and conformation.

For example, the introduction of different substituents on the aromatic ring could modulate its electron density, thereby influencing the reactivity of the nitro and amide groups. Computational screening of a virtual library of derivatives could identify candidates with desired properties, such as enhanced solubility, specific absorption wavelengths, or improved ligand-binding capabilities.

Hirshfeld surface analysis and 2D fingerprint plots, which have been used to analyze intermolecular interactions in similar crystal structures, could be employed to understand and predict the solid-state packing of new derivatives. nih.gov This would be particularly important for designing materials with specific crystalline properties.

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide?

The synthesis typically involves a multi-step process:

- Amide bond formation : React 4,5-dimethoxy-2-nitrobenzoic acid derivatives (e.g., acyl chloride) with 3-methylbutylamine in the presence of a base like triethylamine. Solvents such as dichloromethane or THF are used under reflux conditions .

- Purification : Column chromatography (neutral Al₂O₃ or silica gel) is critical to isolate the product from unreacted starting materials or byproducts .

- Yield optimization : Adjust reaction time (30–60 minutes) and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ 3.7–4.0 ppm), nitro groups (aromatic proton shifts), and the 3-methylbutyl chain (δ 0.8–1.6 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~350–360) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1650 cm⁻¹ (amide C=O stretch) confirm functional groups .

Q. How can solubility challenges be addressed during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.